N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O6S and its molecular weight is 401.39. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Pharmacological Evaluation
A series of analogues, including N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, were synthesized as potent and selective 5-HT(1B/1D) antagonists. Their receptor binding profiles were comparable, with some analogues showing higher affinities and more pronounced effects in pharmacological evaluations than their predecessors. This research contributes significantly to the structure-activity relationship (SAR) studies of N-piperazinylphenyl biphenylcarboxamides as selective and potent 5-HT(1B/1D) antagonists (Liao et al., 2000).
Anticancer Evaluation
Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against several cancer cell lines. Most compounds exhibited moderate to excellent anticancer activity, highlighting the potential of these derivatives in cancer treatment (Ravinaik et al., 2021).
Antimalarial and COVID-19 Drug Research
A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles revealed promising antimalarial activity. Additionally, the synthesized sulfonamides were investigated for their potential as COVID-19 drugs through computational calculations and molecular docking studies, showing significant promise in both fields (Fahim & Ismael, 2021).
Antimicrobial Activities
Biologically active derivatives were synthesized and showed significant activities against bacterial and fungal strains. These compounds, with highly functionalized structures, underline the potential application of such molecules in developing new antimicrobial agents (Babu et al., 2013).
Aldose Reductase Inhibitors with Antioxidant Activity
Substituted benzenesulfonamides were synthesized and evaluated for their aldose reductase inhibitory and antioxidant activities. This research highlights the therapeutic potential of these compounds in managing diabetic complications through their dual-action mechanism (Alexiou & Demopoulos, 2010).
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
It’s worth noting that many indole derivatives interact with their targets by binding to them, which can result in changes in the target’s function . This interaction can lead to various downstream effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c22-17(15-10-25-13-8-4-5-9-14(13)26-15)19-18-21-20-16(27-18)11-28(23,24)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNMRSZDBVIARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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